molecular formula C19H19N3O4 B2990146 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1009178-25-9

2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B2990146
CAS No.: 1009178-25-9
M. Wt: 353.378
InChI Key: WLFIMZGFWGJGFJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with both methoxy and nitro functional groups attached to phenyl rings, which are further connected to a hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-c]imidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-1H-pyrrolo[1,2-c]imidazole core.

    Functional Group Introduction: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. This involves treating the intermediate compounds with methoxy and nitro reagents under specific conditions to achieve the desired substitution on the phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific combination of functional groups and the hexahydro-1H-pyrrolo[1,2-c]imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(4-nitrophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-16-10-8-14(9-11-16)21-18(20-12-2-3-17(20)19(21)23)13-4-6-15(7-5-13)22(24)25/h4-11,17-18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFIMZGFWGJGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(N3CCCC3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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